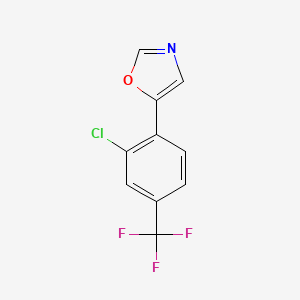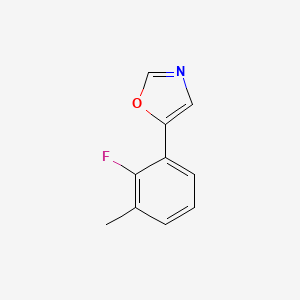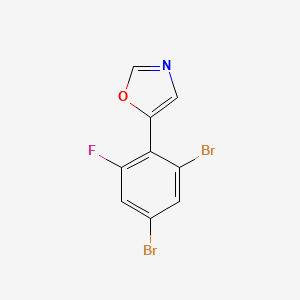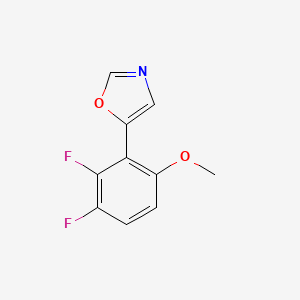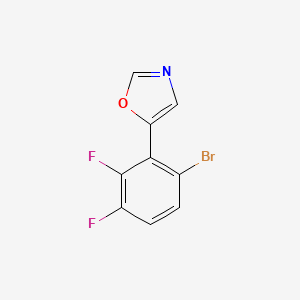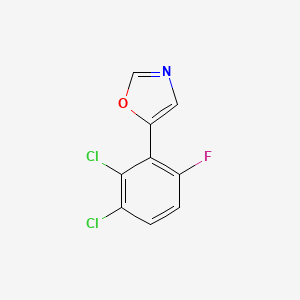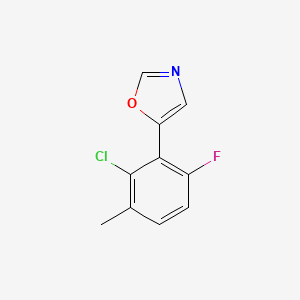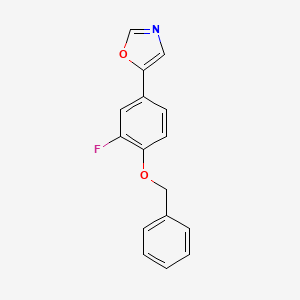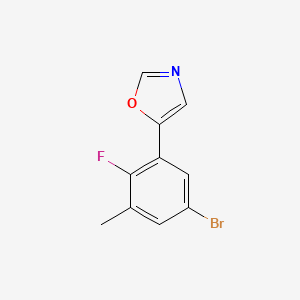
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole is a chemical compound with the CAS Number: 2026425-41-0 . It has a molecular weight of 231.15 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the fluorine atom can be incorporated into the oxazole core via the selective C (5) lithiation of 2-substituted oxazole followed by treatment of electrophile . Electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles has been successfully carried out using Et4NF·nHF (n=4, 5) as the supporting electrolyte and fluoride source .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 2-8°C .科学的研究の応用
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs and other organic compounds. It has also been used in the design of drugs, as well as in the study of the biochemical and physiological effects of compounds. Additionally, this compound has been used in the study of the mechanisms of action of drugs, as well as in the study of the structure-activity relationships of compounds.
作用機序
The mechanism of action of 5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of various diseases, including cancer, asthma, and rheumatoid arthritis. By inhibiting COX-2, this compound may be able to reduce the production of prostaglandins and, thus, reduce the symptoms of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-tumor and anti-inflammatory effects. Additionally, it has been shown to have anti-oxidant and anti-fungal properties. In humans, this compound has been shown to reduce the symptoms of asthma and rheumatoid arthritis.
実験室実験の利点と制限
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic in high doses. Additionally, it can be difficult to purify and may react with other compounds in the lab.
将来の方向性
There are a variety of potential future directions for research involving 5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole. One potential direction is to further study the biochemical and physiological effects of the compound in humans. Additionally, further research could be done to investigate the mechanism of action of the compound and to determine its efficacy in treating various diseases. Additionally, further research could be done to develop new synthesis methods for this compound and to explore its potential applications in drug design and synthesis. Finally, further research could be done to investigate the toxicity of the compound and to develop methods for reducing its toxicity.
合成法
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Sonogashira coupling reaction. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, such as ethyl acetoacetate, to form an α-hydroxy ketone. This reaction has been used to synthesize this compound from ethyl acetoacetate, benzaldehyde, and 2-fluoro-5-(trifluoromethyl)phenol. The Biginelli reaction is a three-component reaction between an aldehyde, an ethyl acetoacetate, and an urea or thiourea. This reaction has been used to synthesize this compound from ethyl acetoacetate, benzaldehyde, and 2-fluoro-5-(trifluoromethyl)phenol. The Sonogashira coupling reaction is a reaction between an aryl halide and an alkyne, typically catalyzed by a palladium catalyst. This reaction has been used to synthesize this compound from 2-fluoro-5-(trifluoromethyl)phenol and ethynylbenzaldehyde.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXUQZIJMMBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

